UBP296

Description

Propriétés

IUPAC Name |

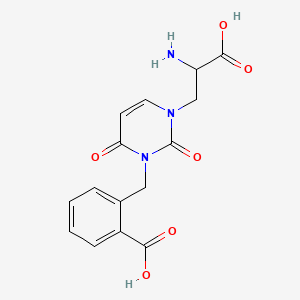

2-[[3-(2-amino-2-carboxyethyl)-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O6/c16-11(14(22)23)8-17-6-5-12(19)18(15(17)24)7-9-3-1-2-4-10(9)13(20)21/h1-6,11H,7-8,16H2,(H,20,21)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUIYULWYHDSXHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C(=O)C=CN(C2=O)CC(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

UBP296: A Technical Guide to its Mechanism of Action as a Selective Kainate Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

UBP296 is a potent and selective competitive antagonist of ionotropic glutamate receptors, with a pronounced preference for kainate receptors containing the GluK1 subunit (formerly GluR5). This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing its effects on signaling pathways and experimental workflows. This compound has been instrumental in elucidating the physiological roles of GluK1-containing kainate receptors, particularly in synaptic transmission and plasticity within the hippocampus. Its high selectivity over AMPA, NMDA, and other kainate receptor subunits makes it a valuable pharmacological tool for neuroscience research.

Core Mechanism of Action: Selective Antagonism of GluK1-Containing Kainate Receptors

This compound is a willardiine derivative that acts as a competitive antagonist at the glutamate binding site of kainate receptors. Its primary mechanism of action is the selective blockade of kainate receptors that incorporate the GluK1 subunit.[1][2][3][4][5] The active enantiomer of the racemic mixture this compound is the S-enantiomer, also known as UBP302.[2][3][4]

The selectivity of this compound for GluK1-containing receptors is approximately 90-fold higher than for AMPA receptors and other recombinant human kainate receptors such as those containing GluK2 (formerly GluR6) and GluK5 (formerly KA2) subunits. This compound exhibits little to no activity at NMDA or group I metabotropic glutamate receptors. This selectivity allows for the specific investigation of the roles of GluK1-containing kainate receptors in neuronal processes.

Functionally, this compound has been demonstrated to reversibly block agonist-induced depressions of synaptic transmission and to inhibit the induction of long-term potentiation (LTP) at hippocampal mossy fiber synapses, a process in which GluK1-containing kainate receptors are implicated.[1][2][3][4]

Quantitative Data: Binding Affinities and Potency

The following table summarizes the key quantitative parameters that define the interaction of this compound with various glutamate receptor subtypes.

| Parameter | Receptor Subunit(s) | Value | Reference |

| Apparent Dissociation Constant (KD) | GluK1-containing kainate receptors | 1.09 µM | |

| Inhibitory Constant (Ki) | GluK1 | 4.10 ± 1.83 µM | [2] |

| Half-maximal Inhibitory Concentration (IC50) | GluK5 (homomeric) | 3.5 ± 1.5 µM | [1] |

| Half-maximal Inhibitory Concentration (IC50) | GluK5/GluK6 (heteromeric) | 4.0 ± 0.7 µM | [1] |

| Half-maximal Inhibitory Concentration (IC50) | GluK5/GluK2 (heteromeric) | 7.0 ± 5.1 µM | [1] |

Signaling Pathway and Physiological Effects

This compound, by selectively antagonizing GluK1-containing kainate receptors, modulates critical signaling pathways involved in synaptic transmission and plasticity. At presynaptic terminals, these receptors can regulate neurotransmitter release. Postsynaptically, they contribute to the excitatory postsynaptic potential (EPSP). A key physiological process affected by this compound is long-term potentiation (LTP) at the mossy fiber-CA3 synapse in the hippocampus.

Experimental Protocols

Radioligand Binding Assay (Competitive Binding)

This protocol outlines the determination of the inhibitory constant (Ki) of this compound for a specific kainate receptor subunit (e.g., GluK1) expressed in a cell line.

a. Membrane Preparation:

-

Culture human embryonic kidney (HEK293) cells stably expressing the target human kainate receptor subunit (e.g., hGluK1).

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh lysis buffer and repeat the centrifugation.

-

Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).

b. Binding Assay:

-

In a 96-well plate, combine the prepared cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]kainate), and varying concentrations of this compound.

-

For total binding, omit this compound. For non-specific binding, include a high concentration of a non-labeled competing ligand (e.g., 1 mM kainate).

-

Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient duration to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

c. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC50 value from the competition curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

Electrophysiology: Mossy Fiber Long-Term Potentiation (LTP)

This protocol describes how to assess the effect of this compound on LTP at the mossy fiber-CA3 synapse in acute hippocampal slices.

a. Slice Preparation:

-

Anesthetize and decapitate a young adult rat (e.g., P21-P35).

-

Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).

-

Prepare transverse hippocampal slices (e.g., 300-400 µm thick) using a vibratome.

-

Transfer the slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.

b. Electrophysiological Recording:

-

Transfer a single slice to a submerged recording chamber continuously perfused with oxygenated aCSF at a physiological temperature (e.g., 30-32°C).

-

Place a stimulating electrode in the dentate gyrus to activate the mossy fibers.

-

Place a recording electrode in the stratum lucidum of the CA3 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Establish a stable baseline recording of fEPSPs by delivering single pulses at a low frequency (e.g., 0.05 Hz) for at least 20 minutes.

-

To induce LTP, apply a high-frequency stimulation (HFS) protocol (e.g., a single train of 100 Hz for 1 second).

-

Continue recording fEPSPs at the baseline frequency for at least 60 minutes post-HFS to monitor the potentiation.

c. Pharmacological Manipulation:

-

To test the effect of this compound, after establishing a stable baseline, perfuse the slice with aCSF containing the desired concentration of this compound for a pre-incubation period (e.g., 20 minutes).

-

Apply the HFS protocol in the presence of this compound.

-

Continue recording in the presence of this compound to observe its effect on LTP induction.

-

A washout period with standard aCSF can be used to assess the reversibility of the drug's effects.

Conclusion

This compound is a well-characterized, selective antagonist of GluK1-containing kainate receptors. Its utility in neuroscience research stems from its ability to discriminate between different kainate receptor subtypes and between kainate and other ionotropic glutamate receptors. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in utilizing this compound to investigate the roles of GluK1-containing kainate receptors in health and disease. Further research leveraging this tool may uncover novel therapeutic targets for neurological and psychiatric disorders where kainate receptor dysfunction is implicated.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. mdpi.com [mdpi.com]

- 5. giffordbioscience.com [giffordbioscience.com]

UBP296 for GLUK5 Subunit Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of UBP296, a selective antagonist of kainate receptors containing the GLUK5 (formerly KA2) subunit. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows to support research and drug development efforts targeting the GLUK5 subunit.

Core Data Presentation

The following tables summarize the quantitative data for this compound and its active enantiomer, UBP302, at various kainate receptor subunit compositions.

Table 1: Antagonist Affinity of this compound at Recombinant Human Kainate Receptors

| Receptor Subunit Composition | Antagonist | IC50 (μM) | Reference |

| homomeric GLUK5 | This compound | 3.5 ± 1.5 | [1] |

| heteromeric GLUK5/GLUK6 | This compound | 4.0 ± 0.7 | [1] |

| heteromeric GLUK5/GLUK2 | This compound | 7.0 ± 5.1 | [1] |

Table 2: Binding Affinity and Selectivity of this compound and its Enantiomers

| Ligand | Receptor/Subunit | Affinity (KB/KD in μM) | Selectivity vs. GLUK5 | Reference |

| This compound | GLUK5 | 0.6 (KB) | - | N/A |

| UBP302 (S-enantiomer) | native GLUK5 | 0.4 (KD) | - | N/A |

| This compound | NMDA | >100 | >166-fold | N/A |

| This compound | GLUK6 | >100 | >166-fold | N/A |

| This compound | GLUK2 | >100 | >166-fold | N/A |

| This compound | AMPA | ~54 (KB from Schild analysis) | ~90-fold |

Experimental Protocols

Detailed methodologies for key experiments are provided below. While the specific protocols from the primary characterization of this compound were not available in the searched literature, the following represent standard and widely accepted methods for conducting such studies.

Radioligand Binding Assay (Competitive Inhibition)

This protocol is a representative method for determining the binding affinity of a compound like this compound to GLUK5-containing receptors expressed in a heterologous system.

Objective: To determine the inhibitory constant (Ki) of this compound for the binding of a radiolabeled ligand to GLUK5-containing receptors.

Materials:

-

HEK293 cells transiently or stably expressing human GLUK5 (and any partner subunits, e.g., GLUK2 or GLUK6).

-

Cell culture reagents.

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Radioligand: [3H]-kainate (a commonly used radioligand for kainate receptors).

-

Unlabeled this compound.

-

Non-specific binding control: High concentration of unlabeled kainate (e.g., 10 mM).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture and harvest HEK293 cells expressing the target receptor.

-

Homogenize cells in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well in triplicate:

-

50 µL of assay buffer (for total binding) or non-specific binding control.

-

50 µL of a serial dilution of this compound.

-

50 µL of [3H]-kainate at a concentration close to its KD.

-

100 µL of the membrane preparation (containing a specific amount of protein, e.g., 50-100 µg).

-

-

Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes a representative method for functionally characterizing the antagonist effect of this compound on GLUK5-containing receptors.

Objective: To measure the effect of this compound on currents mediated by GLUK5-containing kainate receptors in response to an agonist.

Materials:

-

HEK293 cells or neurons expressing GLUK5-containing receptors.

-

External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4.

-

Internal solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 1.1 EGTA, 4 Na2-ATP, 0.4 Na-GTP, pH 7.2.

-

Kainate receptor agonist (e.g., glutamate or a more specific agonist like ATPA).

-

This compound.

-

Patch-clamp amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass pipettes.

Procedure:

-

Cell Preparation:

-

Plate cells expressing the target receptor on glass coverslips.

-

-

Recording Setup:

-

Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with external solution.

-

Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

-

-

Whole-Cell Recording:

-

Approach a cell with the recording pipette and apply gentle positive pressure.

-

Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

Rupture the membrane patch with a brief pulse of negative pressure to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

-

Drug Application:

-

Apply the kainate receptor agonist to the cell using a fast perfusion system to evoke an inward current.

-

After establishing a stable baseline response to the agonist, co-apply the agonist with different concentrations of this compound.

-

Wash out this compound to observe any recovery of the agonist-evoked current.

-

-

Data Analysis:

-

Measure the peak amplitude of the agonist-evoked currents in the absence and presence of this compound.

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50 value.

-

Mandatory Visualizations

Signaling Pathway

Caption: Canonical ionotropic signaling pathway of a GLUK5-containing kainate receptor.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay to determine this compound affinity.

Logical Relationship: this compound Selectivity

Caption: Logical relationship illustrating the selectivity of this compound for GLUK5-containing receptors.

References

A Technical Guide to the Discovery and Characterization of USP30 Inhibitors: A Case Study in Deubiquitinase-Targeted Drug Development

Introduction

Ubiquitin-specific protease 30 (USP30) is a deubiquitinating enzyme (DUB) that plays a critical role in regulating mitochondrial quality control, specifically through the inhibition of mitophagy.[1][2][3] Mitophagy is the selective degradation of damaged mitochondria via autophagy, a crucial process for maintaining cellular health. Dysregulation of mitophagy has been implicated in a variety of human diseases, including neurodegenerative disorders like Parkinson's disease.[2][3][4] As such, the inhibition of USP30 has emerged as a promising therapeutic strategy to enhance the clearance of damaged mitochondria. This technical guide provides a comprehensive overview of the discovery, characterization, and mechanism of action of USP30 inhibitors, serving as a valuable resource for researchers and drug development professionals in the field of ubiquitin-targeted therapies.

While the initial query referenced UBP296, it is important to clarify that this compound is a potent and selective antagonist of GLUK5-containing kainate receptors and is not recognized as a deubiquitinase inhibitor.[5][6] This guide will therefore focus on well-characterized inhibitors of USP30 to align with the core scientific interest in deubiquitinase inhibition.

Quantitative Data Summary

The following tables summarize key quantitative data for representative USP30 inhibitors, providing a comparative overview of their potency and cellular activity.

Table 1: In Vitro Potency of USP30 Inhibitors

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| MTX115325 | USP30 | 12 | Biochemical | [7] |

| Compound 39 | USP30 | N/A | Biochemical | [2] |

Table 2: Cellular Activity of USP30 Inhibitors

| Compound | Cellular Effect | EC50 (nM) | Cell Line | Reference |

| MTX115325 | Increased TOM20 Ubiquitination | 32 | N/A | [7] |

| USP30i | Increased Ub-TOM20 | 2450 | HEK293T | [1] |

Experimental Protocols

High-Throughput Screening (HTS) for DUB Inhibitors

The discovery of novel DUB inhibitors often begins with a high-throughput screen of a diverse small molecule library. A common method involves a fluorescence-based assay using a ubiquitin-rhodamine110-glycine (Ub-Rh110-G) substrate.

Protocol:

-

Reagent Preparation:

-

Recombinant human USP30 enzyme is purified.

-

Ub-Rh110-G substrate is prepared in assay buffer (e.g., 50 mM HEPES, 0.5 mM EDTA, 1 mM DTT, 0.1 mg/mL BSA, pH 7.5).

-

Test compounds are serially diluted in DMSO.

-

-

Assay Procedure:

-

Test compounds are dispensed into 384-well plates.

-

USP30 enzyme is added to each well and incubated with the compounds for a specified time (e.g., 15 minutes) at room temperature.

-

The enzymatic reaction is initiated by the addition of the Ub-Rh110-G substrate.

-

The increase in fluorescence, resulting from the cleavage of the rhodamine110 moiety by USP30, is monitored over time using a plate reader (Excitation/Emission wavelengths of ~485/535 nm).

-

-

Data Analysis:

-

The rate of reaction is calculated for each well.

-

The percent inhibition for each compound is determined relative to positive (no inhibitor) and negative (no enzyme) controls.

-

IC50 values are calculated from dose-response curves.

-

Cellular Assay for Mitophagy Assessment

To determine the effect of USP30 inhibitors on mitophagy in a cellular context, the ubiquitination status of mitochondrial outer membrane proteins, such as TOM20, can be assessed.

Protocol:

-

Cell Culture and Treatment:

-

A suitable cell line (e.g., SH-SY5Y neuroblastoma cells) is cultured.[1]

-

Cells are treated with a mitochondrial depolarizing agent (e.g., CCCP or a combination of oligomycin and antimycin A) to induce mitochondrial damage and initiate mitophagy.

-

Cells are co-treated with the USP30 inhibitor at various concentrations.

-

-

Cell Lysis and Immunoprecipitation:

-

Cells are harvested and lysed in a buffer containing protease and DUB inhibitors.

-

Mitochondrial fractions are isolated by differential centrifugation.

-

TOM20 is immunoprecipitated from the mitochondrial lysates using an anti-TOM20 antibody.

-

-

Western Blot Analysis:

-

Immunoprecipitated samples are resolved by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with an anti-ubiquitin antibody to detect ubiquitinated TOM20 (Ub-TOM20).

-

The membrane is also probed with an anti-TOM20 antibody as a loading control.

-

-

Data Analysis:

-

The band intensity of Ub-TOM20 is quantified and normalized to the total TOM20 levels.

-

The fold-increase in Ub-TOM20 in inhibitor-treated cells compared to vehicle-treated cells is calculated.

-

EC50 values can be determined from dose-response curves.

-

Visualizations

Signaling Pathway

Caption: PINK1/Parkin-mediated mitophagy pathway and the inhibitory role of USP30.

Experimental Workflow

Caption: Workflow for a high-throughput screen to identify USP30 inhibitors.

References

- 1. Frontiers | USP30: Structure, Emerging Physiological Role, and Target Inhibition [frontiersin.org]

- 2. Spotlight on USP30: structure, function, disease and target inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. USP30 inhibition induces mitophagy and reduces oxidative stress in parkin-deficient human neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches. | Sigma-Aldrich [merckmillipore.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. rndsystems.com [rndsystems.com]

- 7. medchemexpress.com [medchemexpress.com]

UBP296: A Technical Guide to its Role in Neuroscience and Synaptic Transmission

For Researchers, Scientists, and Drug Development Professionals

Introduction

UBP296 is a potent and selective competitive antagonist of kainate receptors, a subtype of ionotropic glutamate receptors crucial for fast excitatory synaptic transmission in the central nervous system.[1][2] Specifically, this compound exhibits high selectivity for kainate receptors containing the GluK1 (formerly GluR5) and GluK5 subunits.[1][2] Its ability to modulate synaptic transmission and plasticity has made it a valuable pharmacological tool for elucidating the physiological and pathological roles of kainate receptors. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its study, and visualizations of its effects on neural signaling pathways.

Core Mechanism of Action

This compound functions as a competitive antagonist at the glutamate binding site of kainate receptors. By binding to the receptor, it prevents the endogenous ligand, glutamate, from activating the ion channel, thereby inhibiting the influx of cations (primarily Na+ and Ca2+) into the postsynaptic neuron. This action effectively dampens excitatory synaptic transmission mediated by kainate receptors. The S-enantiomer of this compound, known as UBP302, is also a potent and selective GluK1 antagonist.

The primary molecular targets of this compound are kainate receptors containing the GluK1 and GluK5 subunits.[1] It displays significantly lower affinity for other kainate receptor subunits, such as GluK2, and has minimal to no activity at NMDA and AMPA receptors, though it shows approximately 90-fold selectivity over AMPA receptors.[2] This selectivity makes this compound a precise tool for isolating and studying the function of GluK1- and GluK5-containing kainate receptors in various neuronal circuits.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinities and inhibitory concentrations across different kainate receptor subunits.

Table 1: Binding Affinity of this compound for Kainate Receptor Subunits

| Receptor Subunit/Complex | Apparent Dissociation Constant (Kd) | Reference |

| GluK1 | 1.09 µM | [2] |

Table 2: Inhibitory Concentration (IC50) of this compound

| Receptor Subunit/Complex | IC50 | Reference |

| GLUK5 | 3.5 ± 1.5 µM | [1] |

| GLUK5/GLUK6 | 4.0 ± 0.7 µM | [1] |

| GLUK5/GLUK2 | 7.0 ± 5.1 µM | [1] |

Effects on Synaptic Transmission and Plasticity

This compound has been shown to modulate key aspects of synaptic function, including basal synaptic transmission and long-term potentiation (LTP), a cellular correlate of learning and memory.

-

Synaptic Transmission: this compound can reversibly block the depression of synaptic transmission induced by the kainate receptor agonist ATPA.[1] At higher concentrations, it can also directly affect AMPA receptor-mediated synaptic transmission. Studies have shown that this compound can influence both the amplitude and frequency of excitatory postsynaptic currents (EPSCs), indicative of both postsynaptic and presynaptic sites of action.

-

Long-Term Potentiation (LTP): A key finding is that this compound selectively blocks the induction of LTP at mossy fiber synapses in the hippocampus.[2] This effect highlights the critical role of GluK1-containing kainate receptors in this form of synaptic plasticity.

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's effects. Below are protocols for key experiments commonly used to characterize this compound.

Whole-Cell Patch-Clamp Electrophysiology in Hippocampal Slices

This technique is used to measure the effects of this compound on synaptic currents in individual neurons.

a. Preparation of Hippocampal Slices:

-

Anesthetize and decapitate a young adult rodent (e.g., P14-P21 rat or mouse) in accordance with institutional animal care and use committee protocols.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution. The composition of the cutting solution is (in mM): 212.7 sucrose, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 dextrose, 3 MgCl2, 1 CaCl2.

-

Cut 300-400 µm thick horizontal or coronal slices of the hippocampus using a vibratome.

-

Transfer the slices to a holding chamber containing oxygenated aCSF (in mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 dextrose, 1.3 MgCl2, 2.5 CaCl2) and allow them to recover at 32-34°C for at least 1 hour before recording.

b. Recording Procedure:

-

Transfer a slice to the recording chamber on the stage of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.

-

Identify pyramidal neurons in the CA1 or CA3 region of the hippocampus using infrared differential interference contrast (IR-DIC) microscopy.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution (in mM: 135 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.3 with KOH).

-

Establish a whole-cell patch-clamp configuration on a selected neuron.

-

Record baseline excitatory postsynaptic currents (EPSCs) by stimulating afferent pathways (e.g., Schaffer collaterals for CA1 neurons, mossy fibers for CA3 neurons) with a bipolar stimulating electrode.

-

Bath-apply this compound at desired concentrations (e.g., 1-10 µM) and record the changes in EPSC amplitude and frequency.

-

To study the effect on LTP, induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds) in the presence and absence of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound for different kainate receptor subunits.

a. Membrane Preparation:

-

Homogenize brain tissue (e.g., hippocampus or cortex) or cells expressing specific recombinant kainate receptor subunits in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

b. Binding Assay:

-

In a 96-well plate, incubate the membrane preparation with a radiolabeled kainate receptor ligand (e.g., [3H]kainate) and varying concentrations of this compound.

-

To determine non-specific binding, include a set of wells with a high concentration of an unlabeled ligand (e.g., 1 mM glutamate).

-

Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data to calculate the IC50 and Ki values for this compound.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's function.

References

The Controversial Role of GluK5-Containing Kainate Receptors in Long-Term Potentiation: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-term potentiation (LTP), a persistent strengthening of synapses, is a fundamental cellular mechanism underlying learning and memory. While the roles of NMDA and AMPA receptors in LTP are well-established, the contribution of kainate receptors (KARs), particularly those containing the GluK5 subunit, remains a subject of intense research and debate. This technical guide provides a comprehensive overview of the current understanding of GluK5-containing KARs in LTP, with a focus on hippocampal mossy fiber synapses. We synthesize findings from genetic knockout and pharmacological studies, delve into the associated signaling pathways, and present detailed experimental protocols for investigating these complex interactions. This document aims to equip researchers and drug development professionals with a thorough understanding of the nuances and technical considerations in this evolving field.

Introduction to Kainate Receptors and the GluK5 Subunit

Kainate receptors are ionotropic glutamate receptors that mediate a smaller and slower component of the excitatory postsynaptic current (EPSC) compared to AMPA receptors. They are tetrameric assemblies of five different subunits: GluK1-5. The GluK1-3 subunits can form functional homomeric receptors, whereas the high-affinity subunits, GluK4 and GluK5, are obligate heteromers, requiring co-assembly with GluK1-3 subunits to form functional channels.[1][2][3][4] GluK5-containing KARs, often found as GluK2/GluK5 heteromers, exhibit distinct kinetic properties, including slower desensitization in response to glutamate, which positions them as key modulators of synaptic transmission and plasticity.[1][3]

The Dichotomy of Evidence: GluK5's Role in Mossy Fiber LTP

The hippocampal mossy fiber-CA3 synapse is a major site for studying KAR-dependent plasticity. However, the specific role of the GluK5 subunit in LTP at this synapse is contentious, with conflicting results arising from studies using genetic deletion versus pharmacological approaches.

Pharmacological studies using the selective GluK5 antagonist LY382884 have suggested a critical role for GluK5-containing KARs in both short-term and long-term plasticity at mossy fiber synapses.[5] These studies have shown that LY382884 can completely block the induction of mossy fiber LTP.[5]

In stark contrast, studies on GluK5 knockout (GluK5-/-) mice have shown that mossy fiber LTP is normal, while it is reduced in GluK6-/- mice.[5] This has led to the hypothesis that compensatory mechanisms may be at play in the GluK5-/- mice, masking the true function of the subunit.[5] However, further studies applying the GluK5 antagonist LY382884 to hippocampal slices did not affect short-term and long-term synaptic plasticity, challenging the compensatory hypothesis and suggesting that GluK6-containing KARs are the primary mediators of facilitatory effects on mossy fiber synaptic transmission.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the role of GluK5 in synaptic plasticity.

Table 1: Effects of Genetic Deletion and Pharmacological Antagonism on Mossy Fiber Synaptic Plasticity

| Experimental Model | Manipulation | Effect on Short-Term Plasticity (Facilitation) | Effect on Long-Term Potentiation (LTP) | Reference |

| Wild-type mice | - | Large facilitation | Normal | [5] |

| GluK5-/- mice | Genetic Deletion | Normal | Normal | [5] |

| GluK6-/- mice | Genetic Deletion | Significantly attenuated | Reduced | [5] |

| Wild-type rat slices | LY382884 (GluK5 antagonist) | No effect | Blocked (in some studies) / No effect (in others) | [5] |

Table 2: CaMKII-Dependent Regulation of GluK5 and Interaction with PSD-95

| Experimental Condition | Measurement | Finding | Reference |

| Co-expression of myc-GluK5wt and PSD-95 in COS-7 cells | Co-immunoprecipitation | Baseline interaction | [7] |

| Co-expression of myc-GluK5AAA (phospho-null) and PSD-95 | Co-immunoprecipitation | Significantly higher interaction with PSD-95 (P<0.01) | [7] |

| Co-expression of myc-GluK5DDD (phospho-mimetic) and PSD-95 | Co-immunoprecipitation | Significantly lower interaction with PSD-95 (P<0.0001) | [7] |

Signaling Pathways Involving GluK5 in Synaptic Plasticity

Recent evidence points towards a more nuanced role for GluK5 in synaptic plasticity, particularly in the context of long-term depression (LTD) at mossy fiber-CA3 synapses. This process involves the Ca2+/calmodulin-dependent kinase II (CaMKII), a key enzyme in LTP.

A proposed signaling pathway for KAR-LTD involves the following steps:

-

Repetitive pre- and postsynaptic stimulation leads to Ca2+ influx.

-

Increased intracellular Ca2+ activates CaMKII.

-

CaMKII phosphorylates three residues in the C-terminal domain of the GluK5 subunit.[7]

-

Phosphorylation of GluK5 decreases its binding to the postsynaptic density protein PSD-95.[7]

-

The unbinding from PSD-95 "untraps" the KAR from the synapse, increasing its lateral mobility and diffusion away from the synaptic site.[7]

-

This leads to a decrease in the number of synaptic KARs and ultimately, long-term depression of KAR-mediated EPSCs.[7]

This mechanism suggests an opposing role for CaMKII in regulating AMPA receptors (where it promotes synaptic potentiation) versus kainate receptors.

Figure 1: Signaling pathway for GluK5-dependent KAR-LTD.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in the literature.

Electrophysiology in Hippocampal Slices

This protocol is adapted from studies investigating synaptic plasticity at mossy fiber-CA3 synapses.[5][8]

Experimental Workflow:

Figure 2: Experimental workflow for LTP recordings.

Detailed Steps:

-

Slice Preparation:

-

Anesthetize and decapitate a young adult rat or mouse.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 119 NaCl, 2.5 KCl, 1 NaH2PO4, 26.2 NaHCO3, 11 glucose, 2.5 CaCl2, and 1.3 MgSO4.[8]

-

Prepare 400 µm thick horizontal or coronal hippocampal slices using a vibratome.

-

Transfer slices to an incubation chamber with oxygenated aCSF at 34°C for 30 minutes, then maintain at room temperature for at least 1 hour before recording.[8]

-

-

Recording:

-

Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate.

-

Perform whole-cell patch-clamp recordings from CA3 pyramidal neurons under visual guidance using infrared differential interference contrast microscopy.

-

Isolate KAR-mediated EPSCs by including antagonists for AMPA and NMDA receptors in the perfusion solution.

-

Hold the cell at a membrane potential of -70 mV to record inward currents.

-

-

LTP Induction and Measurement:

-

Record a stable baseline of EPSCs for 3-5 minutes by stimulating mossy fibers at a low frequency (e.g., 0.05 Hz).

-

Induce LTP using a high-frequency stimulation protocol, such as stimulating at 2 Hz for 90 seconds while holding the cell at 0 mV.[8]

-

Monitor the EPSC amplitude for at least 30-40 minutes post-induction to assess the magnitude and stability of LTP.

-

Co-immunoprecipitation of GluK5 and PSD-95

This protocol is based on the methodology used to demonstrate the interaction between GluK5 and PSD-95.[7]

Experimental Workflow:

Figure 3: Co-immunoprecipitation workflow.

Detailed Steps:

-

Cell Culture and Transfection:

-

Culture COS-7 cells in appropriate media.

-

Co-transfect cells with expression vectors for myc-tagged GluK5 (wild-type, phospho-null, or phospho-mimetic) and PSD-95 using a suitable transfection reagent.

-

-

Protein Extraction:

-

After 24-48 hours of expression, wash cells with ice-cold PBS.

-

Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble proteins.

-

-

Immunoprecipitation:

-

Pre-clear the lysate with protein A/G agarose beads.

-

Incubate the pre-cleared lysate with an anti-myc antibody overnight at 4°C with gentle rotation.

-

Add fresh protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody against PSD-95, followed by an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Conclusion and Future Directions

The role of GluK5-containing kainate receptors in LTP is multifaceted and context-dependent. While their involvement in mossy fiber LTP remains a point of contention, emerging evidence highlights a significant role in LTD through a novel CaMKII-dependent signaling pathway. The discrepancy between genetic and pharmacological studies underscores the need for careful interpretation of data and the potential for compensatory mechanisms in knockout models.

Future research should focus on:

-

Developing more specific pharmacological tools to dissect the function of different KAR subunit compositions.

-

Investigating the potential for compensatory changes in GluK5 knockout models in greater detail.

-

Exploring the role of GluK5-containing KARs in LTP at other synapses throughout the brain.

-

Elucidating the downstream effectors of GluK5-mediated signaling in both LTP and LTD.

A deeper understanding of the precise mechanisms by which GluK5-containing KARs modulate synaptic plasticity will be crucial for the development of novel therapeutic strategies for neurological and psychiatric disorders where synaptic function is dysregulated.

References

- 1. Dancing partners at the synapse: auxiliary subunits that shape kainate receptor function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Distinct functional roles of subunits within the heteromeric kainate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Distinct Functional Roles of Subunits within the Heteromeric Kainate Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic Potential of Kainate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assessing the Role of GLUK5 and GLUK6 at Hippocampal Mossy Fiber Synapses | Journal of Neuroscience [jneurosci.org]

- 6. Assessing the role of GLUK5 and GLUK6 at hippocampal mossy fiber synapses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CaMKII-dependent phosphorylation of GluK5 mediates plasticity of kainate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LTP requires a reserve pool of glutamate receptors independent of subunit type - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling UBP296: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of UBP296, a potent and selective antagonist of the kainate subtype of ionotropic glutamate receptors. Designed for researchers, scientists, and professionals in drug development, this document delves into the chemical structure, physicochemical and pharmacological properties, and key experimental findings related to this significant compound.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name (RS)-1-(2-Amino-2-carboxyethyl)-3-(2-carboxybenzyl)pyrimidine-2,4-dione, is a derivative of willardiine.[1][2][3][4] Its chemical structure is characterized by a pyrimidine-2,4-dione core with two key substituents that contribute to its selective binding to kainate receptors.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (RS)-1-(2-Amino-2-carboxyethyl)-3-(2-carboxybenzyl)pyrimidine-2,4-dione | [1] |

| SMILES | O=C1N(CC2=CC=CC=C2C(O)=O)C(C=CN1CC(N)C(O)=O)=O | [1] |

| Chemical Formula | C15H15N3O6 | [1][2][4] |

| Molecular Weight | 333.30 g/mol | [1][2][4] |

| CAS Number | 745055-86-1 | [1][2][4] |

| Purity | ≥98% | [2][3] |

| Solubility | Soluble to 10 mM in 1eq. NaOH with gentle warming and to 10 mM in DMSO. | [2] |

| Appearance | Not specified in provided search results. | |

| Storage | Store at room temperature. | [2] |

Pharmacological Properties and Mechanism of Action

This compound is a selective antagonist for GluK1 (formerly GluR5) subunit-containing kainate receptors.[2][3][4] Its mechanism of action involves the inhibition of receptor activity by blocking the binding of the excitatory neurotransmitter glutamate.[1] This targeted action makes this compound a valuable tool for studying the physiological and pathological roles of GluK1-containing kainate receptors.

Table 2: Pharmacological Profile of this compound

| Parameter | Value | Target | Source |

| IC50 | ~43 nM | GluK1 | [1] |

| Apparent KD | 1.09 μM | GluK1-containing kainate receptors | [2][3] |

| Selectivity | ~90-fold selectivity over AMPA receptors and recombinant hGluK2 (hGluR6) and GluK5 (KA2) containing kainate receptors. | AMPA, hGluK2, GluK5 | [2][3] |

| Activity at other receptors | Little or no action at NMDA or group I mGlu receptors. | NMDA, group I mGlu | [2][3] |

Key Experiments and Methodologies

The characterization of this compound has been established through a series of key experiments that have elucidated its potency, selectivity, and functional effects.

Radioligand Displacement Binding Studies

Objective: To determine the binding affinity of this compound for various kainate receptor subunits.

Methodology:

-

Preparation of membranes: Membranes from cells expressing human kainate receptor subunits (GluK1, GluK2, GluK5) were prepared.

-

Radioligand: [3H]kainate was used as the radioligand.

-

Assay: The ability of this compound and its analogues to displace [3H]kainate binding from the receptor subunits was measured.

-

Data Analysis: IC50 values, the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand, were calculated.

Key Finding: The willardiine analogues, including this compound, displaced [3H]kainate binding with IC50 values >100 µM at rat GluK6, GluK2, or GluK6/GluK2, demonstrating its selectivity for GluK1.[5]

Calcium Influx Assays

Objective: To assess the functional antagonist activity of this compound at kainate receptors.

Methodology:

-

Cell lines: Cells expressing human kainate receptor subunits in homomeric or heteromeric forms were used.

-

Stimulation: Glutamate was used to induce calcium influx through the kainate receptors.

-

Measurement: The change in intracellular calcium concentration in the presence and absence of this compound was measured using a fluorescent calcium indicator.

-

Data Analysis: The concentration-dependent inhibition of glutamate-induced calcium influx by this compound was determined.

Key Finding: this compound selectively depressed glutamate-induced calcium influx in cells containing the GluK5 (now referred to as GluK1) subunit.[5]

Electrophysiological Recordings in Hippocampal Slices

Objective: To investigate the effect of this compound on synaptic transmission and plasticity.

Methodology:

-

Slice Preparation: Acute hippocampal slices were prepared from rats.

-

Recording: Field excitatory postsynaptic potentials (fEPSPs) were recorded in the CA3 region of the hippocampus.

-

Drug Application: The effects of the selective kainate receptor agonist ATPA and this compound on synaptic transmission were examined. The impact of this compound on the induction of long-term potentiation (LTP) at the mossy fiber-CA3 synapse was also investigated.

-

Data Analysis: Changes in the amplitude and slope of the fEPSPs were measured to quantify the effects of the applied compounds.

Key Findings:

-

This compound reversibly blocked ATPA-induced depressions of synaptic transmission.[6]

-

This compound completely blocked the induction of mossy fiber LTP in a medium containing 2 mM Ca2+, but not 4 mM Ca2+.[5] These findings provide further evidence for the involvement of GluK1-containing kainate receptors in this form of synaptic plasticity.[5]

Signaling Pathways and Experimental Workflows

To visualize the interactions and processes described, the following diagrams are provided in the DOT language.

Caption: Mechanism of action of this compound as a kainate receptor antagonist.

Caption: Experimental workflow for investigating the effect of this compound on mossy fiber LTP.

Conclusion

This compound stands out as a potent and selective antagonist of GluK1-containing kainate receptors. Its well-characterized pharmacological profile and demonstrated effects on synaptic plasticity make it an indispensable tool for neuropharmacological research. The detailed methodologies and findings presented in this guide offer a solid foundation for future investigations into the roles of kainate receptors in neurological function and disease.

References

UBP296 Enantiomers: A Technical Guide to Stereoselective Activity at Kainate Receptors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(RS)-1-(2-Amino-2-carboxyethyl)-3-(2-carboxybenzyl)pyrimidine-2,4-dione, commonly known as UBP296, is a synthetic derivative of willardiine, a natural agonist of AMPA/kainate receptors. This compound has been identified as a potent and selective competitive antagonist of kainate receptors, a subtype of ionotropic glutamate receptors crucial for modulating synaptic transmission and plasticity in the central nervous system.[1][2] Kainate receptor dysfunction is implicated in various neurological disorders, including epilepsy and chronic pain, making selective antagonists like this compound valuable tools for research and potential therapeutic development.[3]

This technical guide provides a comprehensive overview of the enantiomers of this compound, detailing their distinct pharmacological activities, the experimental protocols used for their characterization, and their mechanism of action. A critical aspect of this compound's pharmacology is its stereoselectivity, with the antagonist activity predominantly residing in one of its enantiomers.

Chemical Information

-

Chemical Name: (RS)-1-(2-Amino-2-carboxyethyl)-3-(2-carboxybenzyl)pyrimidine-2,4-dione

-

Molecular Formula: C₁₅H₁₅N₃O₆

-

Molecular Weight: 333.3 g/mol

Pharmacological Activity of this compound Enantiomers

The antagonist activity of this compound at kainate receptors is highly stereoselective. The (S)-enantiomer, also known as UBP302, is the active form, exhibiting significantly higher potency and selectivity for GluK1-containing kainate receptors compared to the racemic mixture.[1][4] The (R)-enantiomer is reported to be almost inactive.[4]

Data Presentation

The following tables summarize the quantitative data on the binding affinity and functional antagonism of this compound and its enantiomers at various glutamate receptor subtypes.

Table 1: Binding Affinity (Kᵢ/Kₑ) of this compound and its Enantiomers

| Compound | Receptor Subtype | Kᵢ/Apparent Kₑ (µM) | Species | Assay Method | Reference(s) |

| (RS)-UBP296 | GluK1 (GluR5) | 1.09 | Human | Radioligand Binding | |

| (RS)-UBP296 | GluK1 (GluR5) | 4.10 | Rat | Radioligand Binding | [5] |

| (S)-UBP302 | GluK1 (GluR5) | 0.402 | Human | Radioligand Binding | |

| (S)-UBP302 | GluK1 (GluR5) | 2.02 | Rat | Radioligand Binding | [5] |

| (R)-UBP296 | GluK1 (GluR5) | Largely Inactive | - | - | [4] |

Table 2: Functional Antagonism and Selectivity

| Compound | Receptor Subtype | IC₅₀ (µM) | Selectivity | Reference(s) |

| (S)-UBP302 | AMPA Receptors | 106 | ~260-fold vs. GluK1 | [6] |

| (S)-UBP302 | GluK2/GluK5 | - | ~90-fold vs. GluK1 | |

| (RS)-UBP296 | AMPA Receptors | - | ~90-fold vs. GluK1 |

Mechanism of Action

This compound and its active (S)-enantiomer, UBP302, act as competitive antagonists at the glutamate binding site of kainate receptors. They show a marked preference for receptors containing the GluK1 subunit. By occupying the glutamate binding site, they prevent the conformational changes required for ion channel opening, thereby inhibiting the influx of Na⁺ and Ca²⁺ ions that would normally lead to neuronal depolarization. This blockade of kainate receptor activation can modulate excitatory synaptic transmission and has been shown to prevent the induction of long-term potentiation (LTP) at hippocampal mossy fibers. The selectivity of this compound and UBP302 for GluK1-containing receptors over AMPA, NMDA, and other kainate receptor subtypes makes them valuable pharmacological tools.

Experimental Protocols

The characterization of this compound enantiomers involves a combination of binding and functional assays. Below are detailed methodologies for the key experiments.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Kᵢ) of the compounds for specific receptor subtypes.

Objective: To quantify the affinity of this compound and its enantiomers for kainate receptor subunits.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from HEK293 cells stably expressing the human recombinant kainate receptor subunit of interest (e.g., GluK1, GluK2, GluK5).[7] The cells are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended.[7]

-

Competitive Binding: A fixed concentration of a suitable radioligand (e.g., [³H]kainate or a more selective radiolabeled antagonist like [³H]UBP310) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor compound (this compound or its enantiomers).[5][8]

-

Separation: After incubation to reach equilibrium, the receptor-bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters.[7][8]

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[7]

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC₅₀ (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[7]

Two-Electrode Voltage Clamp Electrophysiology

This technique is employed to measure the functional antagonist activity (IC₅₀) of the compounds on ion channels expressed in Xenopus oocytes.

Objective: To determine the potency of this compound and its enantiomers in inhibiting glutamate-induced currents at kainate receptors.

Methodology:

-

Oocyte Preparation and Injection: Xenopus laevis oocytes are harvested and injected with cRNA encoding the desired human kainate receptor subunits. The oocytes are then incubated for several days to allow for receptor expression.

-

Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes filled with KCl, which serve to clamp the membrane potential and record the current. The oocyte is continuously perfused with a buffer solution.

-

Agonist Application: A specific agonist (e.g., glutamate) is applied to the oocyte to evoke an inward current mediated by the expressed kainate receptors.

-

Antagonist Application: The antagonist (this compound or its enantiomers) is co-applied with the agonist at various concentrations. The reduction in the amplitude of the agonist-evoked current is measured.

-

Data Analysis: Concentration-response curves are generated by plotting the percentage inhibition of the agonist response against the antagonist concentration. The IC₅₀ value is determined from these curves using a sigmoidal dose-response equation.

References

- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 2. mdpi.com [mdpi.com]

- 3. What are Kainate receptor antagonists and how do they work? [synapse.patsnap.com]

- 4. Synthesis and pharmacology of willardiine derivatives acting as antagonists of kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. giffordbioscience.com [giffordbioscience.com]

UBP296: A Technical Guide to its Target Receptor and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

UBP296 is a potent and selective antagonist of kainate receptors, a subtype of ionotropic glutamate receptors that play a crucial role in synaptic transmission and plasticity. This technical guide provides an in-depth overview of this compound's target receptor, its binding affinity, the experimental protocols used for its characterization, and the associated signaling pathways.

Target Receptor and Binding Affinity of this compound

The primary molecular target of this compound is the kainate receptor , with a pronounced selectivity for subunits GluK1 (formerly GluR5) and GluK5 .[1][2] Its antagonist activity at these receptors has been well-characterized, demonstrating its utility as a pharmacological tool to probe the function of GluK1- and GluK5-containing kainate receptors.

Quantitative Binding Data

The binding affinity of this compound and its more active S-enantiomer, UBP302, has been determined through functional assays measuring the inhibition of glutamate-evoked calcium influx in human embryonic kidney (HEK293) cells expressing various recombinant human kainate and AMPA receptor subunits. The antagonist dissociation constants (KB) are summarized in the table below.

| Receptor Subunit Composition | This compound KB (μM) | UBP302 KB (μM) |

| Kainate Receptors | ||

| hGluK1 | 0.28 ± 0.04 | 0.11 ± 0.01 |

| hGluK2 | > 100 | > 100 |

| hGluK3 | > 100 | 25 ± 3 |

| hGluK1/hGluK5 | 0.16 ± 0.01 | 0.05 ± 0.01 |

| hGluK2/hGluK5 | 0.52 ± 0.05 | 0.19 ± 0.02 |

| AMPA Receptors | ||

| hGluA1-4 | > 100 | > 100 |

Data sourced from More et al., 2004, Neuropharmacology.

These data highlight the selectivity of this compound for GluK1- and GluK5-containing kainate receptors over GluK2, GluK3, and AMPA receptors. The S-enantiomer, UBP302, generally exhibits a higher potency.

Experimental Protocols

The characterization of this compound's binding affinity and functional antagonism has been achieved through two primary experimental approaches: radioligand binding assays and whole-cell patch-clamp electrophysiology.

Radioligand Displacement Assay

This assay is employed to determine the affinity of a compound for a receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Membranes are prepared from HEK293 cells stably transfected with the kainate receptor subunit of interest (e.g., GluK1).

-

Incubation: The cell membranes (100-200 µg of protein) are incubated with a specific concentration of a radiolabeled kainate receptor ligand, such as [3H]kainate, and varying concentrations of the unlabeled competitor compound (this compound).

-

Separation: The reaction is incubated on ice and then terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

-

Quantification: The amount of radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

References

A Technical Guide to the Foundational Pharmacology of Kainate Receptors

<

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the core principles of kainate receptor (KAR) pharmacology. It is designed to serve as a foundational resource, detailing the molecular components, signaling mechanisms, and experimental methodologies crucial for research and development in this field. All quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through detailed diagrams.

Introduction to Kainate Receptors

Kainate receptors are a class of ionotropic glutamate receptors (iGluRs) that mediate a portion of the fast excitatory neurotransmission in the central nervous system (CNS).[1][2][3][4] While less abundant than AMPA and NMDA receptors, KARs play critical modulatory roles in neuronal circuitry, influencing both presynaptic and postsynaptic activity.[2][5][6] Their involvement in synaptic plasticity, rhythmic brain activity, and various neurological disorders, including epilepsy, neuropathic pain, and anxiety, has made them a significant target for therapeutic drug development.[5][7]

KARs are tetrameric structures assembled from five distinct subunits: GluK1, GluK2, GluK3, GluK4, and GluK5.[2][3][4][6] These subunits are categorized based on their affinity for the agonist kainate:

-

Low-affinity subunits (GluK1-3): Capable of forming functional homomeric or heteromeric receptors.[2][3][8]

-

High-affinity subunits (GluK4-5): Must co-assemble with low-affinity subunits to form functional heteromeric receptors.[2][3][9]

The subunit composition of a given KAR determines its specific pharmacological and biophysical properties, including agonist/antagonist sensitivity, ion permeability, and desensitization kinetics.[8][9]

Quantitative Pharmacology of Kainate Receptors

The pharmacological characterization of KARs relies on quantitative measurements of ligand interactions. The following tables summarize key affinity (Ki, Kd) and potency (EC50, IC50) data for selected agonists and antagonists across different KAR subunits.

Agonist Pharmacology

Agonists bind to and activate the receptor, causing the associated ion channel to open. Glutamate is the endogenous agonist for all iGluRs. Kainate, the defining agonist for this receptor class, is a potent neurotoxin originally isolated from seaweed.

Table 1: Agonist Affinities and Potencies at Homomeric Kainate Receptors

| Agonist | Receptor Subunit | Binding Affinity (Kd/Ki, nM) | Potency (EC50, µM) |

| Kainate | GluK1 | 13 - 76 | - |

| GluK2 | 13 - 76 | - | |

| GluK3 | 13 - 76 | - | |

| GluK4 | ~5 | - | |

| GluK5 | ~5 | - | |

| Glutamate | GluK1 | 140 - 494 | - |

| GluK2 | 140 - 494 | - | |

| GluK3 | 140 - 494 | - | |

| Domoate | GluK1 | - | 0.77 (in presence of BPAM344) |

| GluK2 | - | 1.33 (in presence of BPAM344) | |

| GluK3 | - | Acts as weak agonist/antagonist |

Data compiled from multiple sources.[3][8][10] Note: Potency can be significantly influenced by the presence of allosteric modulators.

Antagonist Pharmacology

Antagonists bind to the receptor but do not activate it, thereby blocking the action of agonists. The development of subunit-selective antagonists has been crucial for elucidating the specific physiological roles of different KAR subtypes.[1][7][11]

Table 2: Antagonist Affinities and Potencies at Kainate Receptors

| Antagonist | Receptor Subunit | Binding Affinity (Kd/Ki) | Potency (IC50, µM) | Selectivity Profile |

| UBP310 | GluK1 (GluR5) | 130 nM | - | >800-fold selective for GluK1 vs GluK2; >12,000-fold vs GluK6[10] |

| UBP302 | GluK1 | - | - | Potent and highly selective GluK1 antagonist[12] |

| LY377770 | GluK1 (GluR5) | - | - | Systemically active, neuroprotective GluK1 antagonist[13] |

| NS-102 | GluK2 (GluR6) | - | - | Selective for low-affinity [3H]kainate binding sites, potent at homomeric GluK6[13] |

| (S)-Mercaptohistidine | GluK3 | - | - | ~30-fold preference for GluK3 over GluK1[12] |

Data compiled from multiple sources.[10][12][13] The development of truly selective ligands remains a significant challenge due to the high homology in the ligand-binding domains of iGluR subtypes.[8]

Kainate Receptor Signaling Pathways

KARs exhibit a dual signaling capability, functioning through both rapid ionotropic mechanisms and slower, G-protein-dependent metabotropic pathways.[4][6][14][15][16] This functional duality allows them to exert complex and varied effects on neuronal function.

Ionotropic Signaling

The canonical function of KARs is as a ligand-gated ion channel. Upon agonist binding, the receptor undergoes a conformational change that opens an integral pore, allowing the influx of cations such as Na+ and, to a lesser extent, Ca2+.[3] This influx leads to membrane depolarization.

-

Postsynaptic Action: At some synapses, KARs contribute to the excitatory postsynaptic potential (EPSP), although their contribution is generally smaller and slower than that of AMPA receptors.[4][5]

-

Presynaptic Action: Presynaptic KARs can modulate neurotransmitter release. Their activation can either facilitate or inhibit the release of glutamate and GABA, depending on the specific synapse and level of receptor activation.[5][7]

Metabotropic Signaling

Uniquely among iGluRs, KARs can also signal through a non-canonical, metabotropic pathway that involves the activation of G-proteins.[14][15][16] This mode of action is independent of ion flux through the receptor's channel and initiates slower, longer-lasting changes in the neuron.

The precise mechanism of G-protein coupling is still under investigation, but studies have shown that KAR activation can lead to:

-

Inhibition of GABA release via a pertussis toxin (PTX)-sensitive Gi/o protein and subsequent modulation of protein kinase C (PKC).[16][17]

-

Modulation of voltage-gated calcium channels (VGCCs).[18]

-

Regulation of adenylyl cyclase and the cAMP/PKA pathway.[18]

This metabotropic function is critical for KAR-mediated long-term depression (LTD) and the modulation of neuronal excitability.[7][19]

References

- 1. Kainate receptor pharmacology and physiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure, Function, and Regulation of the Kainate Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Structure and gating of kainate receptors [frontiersin.org]

- 4. Kainate receptor - Wikipedia [en.wikipedia.org]

- 5. Therapeutic Potential of Kainate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kainate Receptor Signaling in Pain Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kainate receptors: pharmacology, function and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective | MDPI [mdpi.com]

- 9. jneurosci.org [jneurosci.org]

- 10. researchgate.net [researchgate.net]

- 11. Kainate receptor agonists, antagonists and allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. 2024.sci-hub.se [2024.sci-hub.se]

- 14. Ionotropic and metabotropic kainate receptor signalling regulates Cl- homeostasis and GABAergic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ionotropic and metabotropic kainate receptor signalling regulates Cl− homeostasis and GABAergic inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Two populations of kainate receptors with separate signaling mechanisms in hippocampal interneurons - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Exciting Times: New Advances Towards Understanding the Regulation and Roles of Kainate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for UBP296 in Hippocampal Slices

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of UBP296, a selective antagonist for GLUK5 (GluK1)-containing kainate receptors, in experimental protocols involving acute hippocampal slices. The following sections detail the mechanism of action, experimental protocols for preparing hippocampal slices and performing electrophysiological recordings to study synaptic plasticity, and the expected outcomes based on existing literature.

Introduction to this compound

This compound is a potent and selective antagonist of kainate receptors that contain the GLUK5 (formerly known as GluR5) subunit. In the hippocampus, these receptors are involved in the modulation of both excitatory and inhibitory synaptic transmission. Kainate receptors can function through both direct ion channel activity (ionotropic) and through G-protein coupled signaling pathways (metabotropic), influencing neuronal excitability and synaptic plasticity. This compound has been utilized to investigate the specific roles of GLUK5-containing kainate receptors in these processes, including their involvement in long-term potentiation (LTP), a cellular correlate of learning and memory.

Mechanism of Action of this compound in the Hippocampus

This compound selectively binds to and blocks the activation of kainate receptors incorporating the GLUK5 subunit. This antagonism can lead to several effects on hippocampal circuitry:

-

Modulation of Synaptic Transmission: this compound can reversibly block depressions in synaptic transmission induced by kainate receptor agonists and has been shown to directly affect AMPA receptor-mediated synaptic transmission in rat hippocampal slices.

-

Regulation of Inhibitory Tone: GLUK5-containing kainate receptors are implicated in the regulation of synaptic inhibition in the hippocampus. By blocking these receptors, this compound can alter the balance between excitation and inhibition within hippocampal networks.

-

Involvement in Synaptic Plasticity: this compound has been demonstrated to selectively block the induction of kainate receptor-mediated long-term potentiation (LTP) at mossy fiber synapses in the hippocampus. While its effects on NMDA receptor-dependent LTP in the Schaffer collateral-CA1 pathway are less characterized, the interplay between kainate and NMDA receptors suggests a potential modulatory role.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound. It is important to note that specific functional IC50 values in acute hippocampal slice preparations can vary depending on the experimental conditions.

| Parameter | Value | Species/Preparation | Notes |

| Apparent KD | 1.09 µM | Recombinant receptors | This value represents the binding affinity and may not directly correspond to the effective concentration for functional blockade in a tissue preparation. |

| Selectivity | ~90-fold | Over AMPA receptors and recombinant hGluK2 and GluK5 containing kainate receptors | Displays high selectivity for GLUK1 (GLUK5) containing receptors. |

| Action at other receptors | Little to no action | NMDA or group I mGlu receptors | This compound is highly selective for its target. |

Experimental Protocols

This section provides detailed protocols for the preparation of acute hippocampal slices and subsequent electrophysiological recording to investigate the effects of this compound on synaptic transmission and plasticity.

Preparation of Acute Hippocampal Slices

This protocol is adapted from standard procedures for preparing rodent hippocampal slices for electrophysiology.

Materials:

-

Rodent (rat or mouse)

-

Anesthetic (e.g., isoflurane)

-

Dissection tools (scissors, forceps, spatula)

-

Vibrating microtome (vibratome)

-

Ice-cold dissection buffer (slicing solution)

-

Artificial cerebrospinal fluid (aCSF)

-

Carbogen gas (95% O2 / 5% CO2)

-

Incubation chamber

Solutions:

-

Dissection Buffer (Slicing Solution):

-

Sucrose-based solution is often used to improve slice health. A typical composition (in mM) is: 212.7 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 7 MgCl2, 0.5 CaCl2, 10 D-glucose.

-

-

Artificial Cerebrospinal Fluid (aCSF):

-

A standard composition (in mM) is: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 2 MgSO4, 2 CaCl2, 10 D-glucose.

-

Procedure:

-

Anesthetize the animal according to approved institutional protocols.

-

Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold, carbogen-gassed dissection buffer.

-

Isolate the hippocampus from one or both hemispheres.

-

Mount the hippocampus onto the vibratome stage and submerge it in the ice-cold, carbogenated dissection buffer.

-

Cut transverse slices of the hippocampus at a thickness of 300-400 µm.

-

Carefully transfer the slices to an incubation chamber containing carbogenated aCSF at 32-34°C for a recovery period of at least 1 hour before commencing experiments.

Electrophysiological Recording and this compound Application

This protocol describes how to record field excitatory postsynaptic potentials (fEPSPs) from the Schaffer collateral-CA1 pathway and how to apply this compound to study its effects.

Equipment:

-

Recording chamber for submerged or interface slices

-

Perfusion system

-

Stimulating and recording electrodes (e.g., tungsten or glass microelectrodes)

-

Amplifier and data acquisition system

Procedure:

-

Transfer a recovered hippocampal slice to the recording chamber, continuously perfused with carbogenated aCSF at 30-32°C.

-

Position a stimulating electrode in the stratum radiatum to activate Schaffer collateral fibers.

-

Place a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.

-

Establish a stable baseline of fEPSP responses by delivering single pulses at a low frequency (e.g., 0.05 Hz). The stimulus intensity should be adjusted to elicit a response that is 30-50% of the maximal fEPSP amplitude.

-

To investigate the effect of this compound on baseline synaptic transmission, record a stable baseline for 10-20 minutes, then switch the perfusion to aCSF containing the desired concentration of this compound. Continue recording to observe any changes in the fEPSP slope.

-

To study the effect of this compound on Long-Term Potentiation (LTP):

-

Record a stable baseline for at least 20 minutes.

-

Pre-incubate the slice with this compound in the perfusing aCSF for a period of 20-30 minutes prior to LTP induction.

-

Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds) or a theta-burst stimulation (TBS) protocol.

-

Continue to record the fEPSP for at least 60 minutes post-induction to assess the magnitude and stability of LTP.

-

A control group of slices should undergo the same LTP induction protocol without this compound application.

-

This compound Preparation and Application:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or NaOH, depending on the salt form) at a high concentration.

-

On the day of the experiment, dilute the stock solution into the aCSF to the final desired working concentration (e.g., 1 µM, 10 µM).

-

Ensure the final concentration of the solvent in the aCSF is minimal (typically <0.1%) and that a vehicle control is performed to rule out any effects of the solvent itself.

Visualizations

Signaling Pathway Diagram

Caption: Signaling pathway of this compound action in a hippocampal synapse.

Experimental Workflow Diagram

Caption: Experimental workflow for investigating this compound effects on LTP.

Application Notes and Protocols for UBP296 in Electrophysiology Recordings

For Researchers, Scientists, and Drug Development Professionals

Introduction